4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol
Overview
Description
4-(1,3-Benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol is a heterocyclic compound that features a benzothiazole moiety fused with a pyrrole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzothiazole and pyrrole rings in its structure suggests it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol typically involves the condensation of 2-aminobenzenethiol with cyclopentanone, followed by cyclization and subsequent functional group modifications. Common synthetic methods include:
Knoevenagel Condensation: This reaction involves the condensation of 2-aminobenzenethiol with an aldehyde or ketone in the presence of a base such as piperidine.
Microwave Irradiation: This method accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.
One-Pot Multicomponent Reactions: These reactions combine multiple reactants in a single step, simplifying the synthesis and reducing the need for purification.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions derived from laboratory-scale experiments. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole core and exhibit similar biological activities.
4-(1,3-Benzothiazol-2-yl)-benzoyl-1H-pyrazoles: These derivatives are also used in medicinal chemistry for their anti-cancer properties.
Uniqueness
4-(1,3-Benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol is unique due to the presence of both benzothiazole and pyrrole rings, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-cyclopentyl-5-imino-2H-pyrrol-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c17-15-14(12(20)9-19(15)10-5-1-2-6-10)16-18-11-7-3-4-8-13(11)21-16/h3-4,7-8,10,17,20H,1-2,5-6,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRAVAFVMPNXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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